3-chloro-2-({7-[(Z)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)-5-(trifluoromethyl)pyridine
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Overview
Description
3-chloro-2-({7-[(Z)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)-5-(trifluoromethyl)pyridine is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, a triazolopyrimidine core, and a methoxystyryl moiety. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-({7-[(Z)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)-5-(trifluoromethyl)pyridine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Pyridine Intermediate: The synthesis begins with the preparation of 3-chloro-5-(trifluoromethyl)pyridine through the chlorination of 5-(trifluoromethyl)pyridine.
Sulfanylation: The pyridine intermediate is then subjected to sulfanylation using a suitable thiol reagent to introduce the sulfanyl group.
Formation of the Triazolopyrimidine Core: The next step involves the cyclization of the sulfanylated pyridine with appropriate reagents to form the triazolopyrimidine core.
Styryl Substitution: Finally, the methoxystyryl group is introduced through a substitution reaction, typically using a methoxystyrene derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-({7-[(Z)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Reduction: The compound can be reduced under mild conditions to modify the pyridine or triazolopyrimidine rings.
Substitution: The chloro and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced pyridine or triazolopyrimidine derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-chloro-2-({7-[(Z)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)-5-(trifluoromethyl)pyridine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-chloro-2-({7-[(Z)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form non-covalent interactions with these targets, leading to inhibition or modulation of their activity . The exact pathways involved depend on the specific biological context and the target being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-(trifluoromethyl)-1H-1,2,4-triazole
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3-Ethyl-5-(trifluoromethyl)-1H-1,2,4-triazole
Uniqueness
3-chloro-2-({7-[(Z)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)-5-(trifluoromethyl)pyridine stands out due to its combination of a triazolopyrimidine core with a methoxystyryl group, which imparts unique electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-7-[(Z)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3N5OS/c1-30-15-6-3-12(4-7-15)2-5-14-8-9-25-18-27-19(28-29(14)18)31-17-16(21)10-13(11-26-17)20(22,23)24/h2-11H,1H3/b5-2- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCWGVGTYOYZLS-DJWKRKHSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC=NC3=NC(=NN23)SC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\C2=CC=NC3=NC(=NN23)SC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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